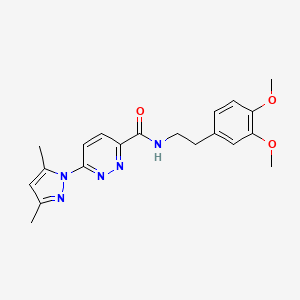N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS No.: 1351645-54-9
VCID: VC6643286
Molecular Formula: C20H23N5O3
Molecular Weight: 381.436
* For research use only. Not for human or veterinary use.

| Description |
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that integrates three distinct chemical motifs: a dimethoxyphenethyl group, a dimethylpyrazole moiety, and a pyridazine carboxamide core. Compounds featuring these structural elements are often explored for their potential pharmacological properties, such as anticancer, antimicrobial, and antioxidant activities. This article provides an in-depth exploration of the compound’s synthesis, potential biological activities, and structural characteristics based on available scientific literature. Structural Features
The combination of these groups suggests the compound may exhibit multi-targeted biological activity. SynthesisWhile specific synthetic details for this compound are not directly available in the reviewed sources, related methodologies for synthesizing pyrazole and pyridazine derivatives provide a framework:
Biological ActivityThe structural motifs in this compound suggest potential biological activities:
Molecular Modeling InsightsMolecular docking studies on related compounds reveal that pyrazole and pyridazine derivatives can bind effectively to enzyme active sites or receptors involved in oxidative stress and inflammation pathways . This indicates that N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide may also exhibit similar binding affinities. |
||||||||
|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 1351645-54-9 | ||||||||
| Product Name | N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide | ||||||||
| Molecular Formula | C20H23N5O3 | ||||||||
| Molecular Weight | 381.436 | ||||||||
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | ||||||||
| Standard InChI | InChI=1S/C20H23N5O3/c1-13-11-14(2)25(24-13)19-8-6-16(22-23-19)20(26)21-10-9-15-5-7-17(27-3)18(12-15)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,26) | ||||||||
| Standard InChIKey | SPQALZALTDKQPK-UHFFFAOYSA-N | ||||||||
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C | ||||||||
| Solubility | not available | ||||||||
| PubChem Compound | 71791800 | ||||||||
| Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume